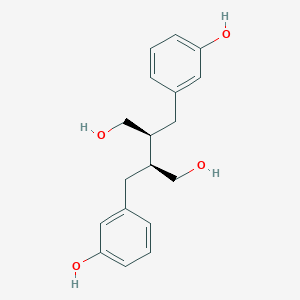

(+)-Enterodiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-Enterodiol: is a lignan, a type of phytoestrogen found in various plant-based foods, particularly in flaxseeds, sesame seeds, and whole grains. It is a metabolite produced by the intestinal microbiota from plant lignans such as secoisolariciresinol diglucoside. As a phytoestrogen, this compound exhibits estrogen-like activity, which has implications for human health, particularly in hormone-related conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Enterodiol typically involves the microbial transformation of plant lignans. One common method is the fermentation of secoisolariciresinol diglucoside by intestinal bacteria, which converts it into this compound. This biotransformation process is influenced by factors such as the composition of the gut microbiota and dietary intake of lignan-rich foods.

Industrial Production Methods: Industrial production of this compound can be achieved through controlled fermentation processes using specific bacterial strains known to metabolize plant lignans efficiently. These processes are optimized to maximize yield and purity of the compound, ensuring its suitability for use in various applications.

Análisis De Reacciones Químicas

Types of Reactions: (+)-Enterodiol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form enterolactone, another lignan with similar biological activity.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

Enterolactone: Formed through oxidation of this compound.

Various derivatives: Depending on the specific substitution reactions, a range of derivatives with different functional groups can be synthesized.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (+)-Enterodiol is studied for its potential as a precursor for synthesizing other bioactive compounds. Its unique structure and reactivity make it a valuable compound for developing new materials and pharmaceuticals.

Biology: In biological research, this compound is investigated for its role in modulating hormone activity. Its estrogen-like effects are of particular interest in studies related to hormone-dependent cancers, such as breast and prostate cancer.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. Its ability to interact with estrogen receptors makes it a candidate for hormone replacement therapy and other hormone-related treatments.

Industry: In the industrial sector, this compound is used in the development of functional foods and dietary supplements. Its health benefits, particularly in relation to hormone balance and cancer prevention, make it a valuable ingredient in health products.

Mecanismo De Acción

The mechanism of action of (+)-Enterodiol involves its interaction with estrogen receptors in the body. It can bind to both estrogen receptor alpha and estrogen receptor beta, mimicking the effects of natural estrogens. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and gene expression. The compound’s antioxidant properties also contribute to its biological effects, protecting cells from oxidative stress and damage.

Comparación Con Compuestos Similares

Enterolactone: Another lignan metabolite with similar estrogen-like activity.

Secoisolariciresinol: A precursor lignan found in plants that is converted to (+)-Enterodiol by intestinal bacteria.

Matairesinol: Another plant lignan that can be metabolized to enterolactone.

Uniqueness: this compound is unique in its specific structure and the particular pathways it influences. While similar compounds like enterolactone and matairesinol also exhibit estrogen-like activity, this compound’s distinct molecular structure allows it to interact with different molecular targets and pathways, leading to unique biological effects.

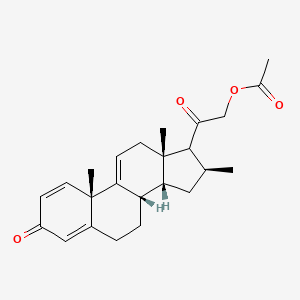

Propiedades

Fórmula molecular |

C18H22O4 |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

(2S,3S)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1 |

Clave InChI |

DWONJCNDULPHLV-HZPDHXFCSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)O)C[C@H](CO)[C@H](CC2=CC(=CC=C2)O)CO |

SMILES canónico |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)

![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)

![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)

![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)